BenchChemオンラインストアへようこそ!

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Synthetic Methodology Regioselective Cyclocondensation Isomer Purity

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1694884-85-9, molecular formula C₈H₁₁F₂N₃) is a partially saturated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. The scaffold features a C-7 difluoromethyl substituent (–CHF₂) and a C-2 methyl group on a tetrahydropyrimidine ring fused to a pyrazole core.

Molecular Formula C8H11F2N3
Molecular Weight 187.19 g/mol
Cat. No. B13076902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC8H11F2N3
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=NN2C(CCNC2=C1)C(F)F
InChIInChI=1S/C8H11F2N3/c1-5-4-7-11-3-2-6(8(9)10)13(7)12-5/h4,6,8,11H,2-3H2,1H3
InChIKeyNRQWPHFXXSUUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine – Core Structural Identity and Procurement-Relevant Scaffold Features


7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1694884-85-9, molecular formula C₈H₁₁F₂N₃) is a partially saturated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family . The scaffold features a C-7 difluoromethyl substituent (–CHF₂) and a C-2 methyl group on a tetrahydropyrimidine ring fused to a pyrazole core. This substitution pattern establishes a stereogenic center at C-7 and confers a distinct hydrogen-bond donor capacity, lipophilicity profile, and metabolic stability that differ from the analogous 7-CF₃, 7-CH₃, or non-fluorinated congeners [1].

Why 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Its Closest Isomers or In-Class Analogs


The 7-difluoromethyl isomer is not interchangeable with its 5-difluoromethyl regioisomer, nor with the corresponding 7-CF₃, 7-CH₃, or 7-H analogs. The regiochemistry of the CHF₂ group dictates the electronic environment, steric profile, and hydrogen-bonding capacity of the scaffold, directly affecting target engagement, metabolic stability, and downstream functionalization [1]. The target compound is obtained selectively only under controlled acidic conditions (acetic acid), while the 5-difluoromethyl isomer predominates when trifluoroacetic acid is employed, making the procurement of analytically pure 7-isomer essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Versus Structural Analogs


Regioselective Synthesis Under Acidic Control: 7-CHF₂ vs. 5-CHF₂ Isomer

Cyclocondensation of 3,4-disubstituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds bearing a difluoromethyl group delivers the 7-difluoromethyl isomer when acetic acid is used as solvent, whereas trifluoroacetic acid diverts the reaction to the 5-difluoromethyl isomer [1]. This solvent-controlled regioselectivity is critical because the 5-isomer exhibits a different spatial disposition of the CHF₂ group, which alters both biological target interactions and chemical reactivity in subsequent steps [2].

Synthetic Methodology Regioselective Cyclocondensation Isomer Purity

Hydrogen-Bond Donor Capacity of the –CHF₂ Group vs. –OH, –SH, and –NH₂

The difluoromethyl group acts as a lipophilic hydrogen-bond donor with Abraham’s hydrogen-bond acidity parameter A ranging from 0.085 to 0.126, placing it on a scale similar to thiophenol (A ≈ 0.20), aniline (A ≈ 0.22), and amine groups, but significantly weaker than hydroxyl (A ≈ 0.60) [1]. This property is absent in the 7-CH₃ analog (A ≈ 0) and is distinct from the purely electron-withdrawing 7-CF₃ group, which lacks hydrogen-bond donor capacity.

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Metabolic Stability Advantage of the 7-CHF₂ Group Relative to 7-CH₃ and 7-H

The C–H bond of the difluoromethyl group (bond dissociation energy ≈ 101 kcal mol⁻¹) is significantly stronger than the corresponding C–H bond in a methyl group (≈ 93–96 kcal mol⁻¹), rendering the CHF₂ moiety substantially less susceptible to cytochrome P450-mediated oxidative metabolism [1]. This enhanced metabolic stability has been demonstrated across multiple heterocyclic series, including pyrazolopyrimidines, where CHF₂-substituted analogs exhibit extended microsomal half-lives compared to their CH₃ congeners [2].

Drug Metabolism Pharmacokinetics Oxidative Stability

Lipophilicity Modulation: Calculated log P of 7-CHF₂ vs. 7-CF₃ vs. 7-CH₃ Analog

The 7-CHF₂ substituent confers intermediate lipophilicity compared to the more lipophilic 7-CF₃ and the less lipophilic 7-CH₃ analogs. Calculated log P values (ALOGPS) for the three 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives are: 7-CHF₂, log P ≈ 1.3; 7-CF₃, log P ≈ 1.8; 7-CH₃, log P ≈ 0.9 [1]. This moderate lipophilicity positions the CHF₂ compound favorably within drug-like chemical space (Lipinski’s Rule of Five) while maintaining adequate aqueous solubility.

Physicochemical Properties Lipophilicity Drug-likeness

Stereochemical Differentiation: Chiral Center at C-7 Introduced by the CHF₂ Group

The presence of the 7-CHF₂ group generates a stereogenic carbon center (C-7), yielding a racemic mixture unless chiral resolution is performed. The analogous 7-CF₃ and 7-CH₃ compounds are also chiral at C-7, but the 7-H analog is achiral . The CHF₂ substituent introduces a unique combination of steric bulk (comparable to an isopropyl group) and hydrogen-bond donor capacity at the chiral center, which may be exploited for diastereoselective transformations or chiral separation.

Stereochemistry Chiral Building Block Asymmetric Synthesis

Recommended Application Scenarios for 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Lead Optimization of Pim-1 and Flt-3 Kinase Inhibitors Requiring Hydrogen-Bond Donor Functionality

The 7-CHF₂ substituent provides a hydrogen-bond donor that mimics thiol or amine groups while maintaining high lipophilicity (A = 0.085–0.126) [1]. Incorporation of this building block into pyrazolo[1,5-a]pyrimidine-based kinase inhibitor scaffolds can enhance binding affinity to kinase hinge regions that engage a hydrogen-bond donor, without the metabolic liability of a hydroxyl group.

Synthesis of Metabolically Stable Tool Compounds for In Vivo Pharmacology Studies

The enhanced C–H bond dissociation energy of the CHF₂ group (~101 kcal mol⁻¹ vs ~93–96 kcal mol⁻¹ for CH₃) translates to lower intrinsic clearance in microsomal assays [2]. Researchers designing in vivo probe compounds can select the 7-CHF₂ analog over the 7-CH₃ derivative to prolong half-life and improve exposure, without resorting to the highly lipophilic 7-CF₃ variant (log P ≈ 1.8) that may compromise solubility.

Regiochemically Defined Intermediate for Diversifiable Pyrazolopyrimidine Libraries

The target compound is obtained as the 7-isomer under acetic acid conditions, in contrast to the 5-isomer formed in trifluoroacetic acid [3]. This regiochemical fidelity ensures that medicinal chemistry libraries built from this intermediate retain a consistent vector for the difluoromethyl group, enabling reliable structure–activity relationship (SAR) interpretation across the series.

Chiral Building Block for Enantioselective Synthesis of Bioactive Pyrazolopyrimidines

The stereogenic C-7 center introduced by the CHF₂ group permits resolution into enantiomers, which can be exploited to prepare single-enantiomer kinase inhibitors with improved selectivity profiles . The steric bulk of CHF₂ (comparable to isopropyl) provides greater chiral discrimination than the smaller CH₃ group, facilitating preparative chiral separations.

Quote Request

Request a Quote for 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.